REACTION_CXSMILES
|
Br[C:2]1[CH:14]=[CH:13][C:5]([NH:6][C:7](=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9])=[C:4]([F:15])[CH:3]=1.[CH2:16]([O:18]C([Sn](CCCC)(CCCC)CCCC)=C)[CH3:17]>C1(C)C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[F:15][C:4]1[CH:3]=[C:2]([C:16](=[O:18])[CH3:17])[CH:14]=[CH:13][C:5]=1[NH:6][C:7](=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9] |f:3.4.5|
|
Name
|
|
Quantity
|
70.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(NC(C(C)(C)C)=O)C=C1)F
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
108 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(=C)[Sn](CCCC)(CCCC)CCCC
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Name
|
bis(triphenylphosphine)palladium (II) chloride
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Quantity
|
1.8 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
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Details
|
the mixture was stirred at 100° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction solution was cooled on ice, 500 mL of 2N HCL
|
Type
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ADDITION
|
Details
|
was added
|
Type
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STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The insoluble matters were filtered off
|
Type
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EXTRACTION
|
Details
|
the filtrate was extracted once with ethyl acetate
|
Type
|
ADDITION
|
Details
|
500 mL of a 10% aqueous solutiuon of ammonium fluoride was added to the organic layer
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Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The insoluble matters were filtered off
|
Type
|
WASH
|
Details
|
the organic layer was washed once with water and once with an aqueous saturated solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=6:1-4:1)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1NC(C(C)(C)C)=O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.8 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |